5-Phenyl-1H-pyrrole-2-carboxylic acid

Overview

Description

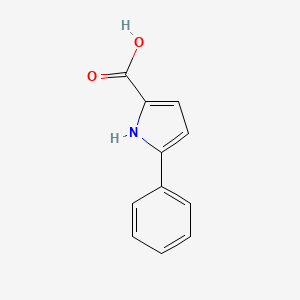

5-Phenyl-1H-pyrrole-2-carboxylic acid is a heterocyclic organic compound featuring a pyrrole ring substituted with a phenyl group at the 5-position and a carboxylic acid group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Phenyl-1H-pyrrole-2-carboxylic acid typically involves the reaction of phenylhydrazine with ethyl acetoacetate, followed by cyclization and subsequent oxidation. One common method includes the use of thionyl chloride (SOCl₂) to convert the intermediate into the desired product .

Industrial Production Methods: Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as refluxing the reaction mixture at elevated temperatures and employing purification techniques like recrystallization.

Chemical Reactions Analysis

Types of Reactions: 5-Phenyl-1H-pyrrole-2-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding pyrrole-2,5-dicarboxylic acids.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other functional groups.

Substitution: Electrophilic substitution reactions can occur at the pyrrole ring, particularly at the 3-position.

Common Reagents and Conditions:

Oxidizing Agents: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used.

Reducing Agents: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

Substitution Reagents: Halogens (e.g., bromine) or nitro compounds under acidic or basic conditions.

Major Products:

Oxidation Products: Pyrrole-2,5-dicarboxylic acids.

Reduction Products: Pyrrole-2-carbinol derivatives.

Substitution Products: Halogenated or nitro-substituted pyrrole derivatives.

Scientific Research Applications

Medicinal Chemistry

Antioxidant Activity and Inhibition of Oxidative Stress

A significant application of 5-Phenyl-1H-pyrrole-2-carboxylic acid is its role as an inhibitor in the Keap1-Nrf2 signaling pathway, which is crucial for managing oxidative stress. A study developed a novel derivative of this compound that showed enhanced binding affinity to Keap1, demonstrating potential therapeutic effects against conditions such as acute lung injury (ALI) and cerebral ischemic/reperfusion injury. The derivative exhibited a dissociation constant of 42.2 nM, indicating potent activity. In mouse models, doses of 15 mg/kg significantly alleviated symptoms of ALI by promoting Nrf2 nuclear translocation and upregulating protective genes such as HO-1 and NQO1 .

Quorum Sensing Inhibition

Research has also indicated that derivatives related to this compound can act as quorum sensing inhibitors against Pseudomonas aeruginosa, a pathogen known for its antibiotic resistance. Compounds derived from pyrrole structures have been shown to inhibit biofilm formation and enhance the efficacy of existing antibiotics like gentamycin and piperacillin. This suggests that this compound derivatives could be valuable in combating chronic infections associated with biofilm formation .

Materials Science

Hydrogen Bonding Motifs

The structural versatility of this compound derivatives allows them to form various hydrogen-bonding networks in solid-state applications. Research has shown that small changes in the molecular structure can lead to the formation of one-dimensional ribbons, two-dimensional sheets, or three-dimensional networks. These properties are essential for developing new materials with specific mechanical or thermal characteristics .

Environmental Applications

Bioremediation Potential

The ability of compounds like this compound to inhibit bacterial growth and biofilm formation positions them as potential agents in bioremediation strategies. By disrupting the quorum sensing mechanisms in pathogenic bacteria, these compounds could help mitigate the effects of pollution caused by industrial waste and promote the recovery of contaminated environments.

Case Studies

Mechanism of Action

The mechanism of action of 5-Phenyl-1H-pyrrole-2-carboxylic acid involves its interaction with various molecular targets. The compound can participate in hydrogen bonding and π-π interactions due to its aromatic structure. These interactions can influence biological pathways and enzyme activities, leading to its observed effects .

Comparison with Similar Compounds

1-Phenyl-1H-pyrrole-2,5-dicarboxylic acid: Features an additional carboxylic acid group at the 5-position.

Indole derivatives: Share a similar heterocyclic structure but with a fused benzene ring.

Uniqueness: 5-Phenyl-1H-pyrrole-2-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Biological Activity

5-Phenyl-1H-pyrrole-2-carboxylic acid is a compound that has garnered attention in recent years due to its diverse biological activities. This article delves into its mechanisms of action, therapeutic potential, and relevant case studies, supported by data tables and research findings.

This compound has the following chemical properties:

| Property | Value |

|---|---|

| Molecular Formula | C₁₁H₉NO₂ |

| Molecular Weight | 187.20 g/mol |

| CAS Number | 6636-06-2 |

| Boiling Point | Not available |

| Log P (Octanol/Water) | 1.43 (XLOGP3) |

| Solubility | High |

This compound features a pyrrole ring with a carboxylic acid functional group, which is crucial for its biological activity.

Keap1-Nrf2 Pathway Modulation

Recent studies have highlighted the role of this compound as a potent inhibitor of the Keap1-Nrf2 signaling pathway. This pathway is vital for cellular defense against oxidative stress, which is linked to various diseases, including acute lung injury (ALI) and ischemic/reperfusion injury.

In a notable study, compound 19 (a derivative of this compound) demonstrated a dissociation constant (K_D) of 42.2 nM against Keap1, significantly promoting Nrf2 nuclear translocation and enhancing the expression of antioxidant genes such as HO-1 and NQO1 in response to lipopolysaccharide (LPS)-induced injury in BEAS-2B cells .

Antimicrobial Activity

This compound has also shown promising antimicrobial properties. Research indicates that derivatives of pyrrole compounds exhibit significant antibacterial activity against Gram-positive bacteria like Staphylococcus aureus and have been effective in combination therapies against Gram-negative bacteria .

Study on Acute Lung Injury

In a mouse model of ALI, administration of compound 19 at a dose of 15 mg/kg resulted in marked alleviation of symptoms. The compound facilitated Nrf2 translocation to the nucleus and upregulated protective genes, demonstrating its therapeutic potential in oxidative stress-related conditions .

Antitubercular Activity

Another area of research focused on the design and synthesis of pyrrole derivatives as potential anti-tuberculosis agents. Compounds derived from pyrrole-2-carboxamides exhibited potent activity against drug-resistant strains of Mycobacterium tuberculosis, with minimum inhibitory concentrations (MIC) as low as 0.016 μg/mL .

Research Findings Summary

The biological activities of this compound can be summarized as follows:

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 5-Phenyl-1H-pyrrole-2-carboxylic acid?

The compound can be synthesized via crystallization from a mixture of ethanol (80%) and ethyl acetate (20%), yielding monoclinic crystals suitable for X-ray diffraction analysis. This method ensures high-purity crystals by leveraging solvent polarity to control nucleation .

Q. How can the crystal structure of this compound be determined experimentally?

X-ray crystallography is the primary method. The crystal structure reveals centrosymmetric dimers formed via N1–H1⋯O1 hydrogen bonds (graph-set motif R2<sup>2</sup>(10)) and additional O2–H2⋯O1 interactions forming chains along the a-axis. Refinement includes anisotropic displacement parameters for non-H atoms and riding models for H atoms .

Q. What purification techniques are effective post-synthesis?

Recrystallization using ethanol/ethyl acetate mixtures is recommended to remove impurities. Chromatographic methods (e.g., HPLC) can further isolate the compound, particularly if side products from electrophilic substitution reactions (e.g., bromination) are present .

Q. How is the compound’s identity confirmed using analytical techniques?

Combine NMR (<sup>1</sup>H and <sup>13</sup>C) for functional group verification, mass spectrometry for molecular weight confirmation, and FTIR for carboxyl (-COOH) and pyrrole ring characterization. Cross-reference with X-ray crystallography data for structural validation .

Advanced Research Questions

Q. How can contradictions in spectroscopic data during structural elucidation be resolved?

Discrepancies between calculated and observed NMR/IR peaks may arise from tautomerism or hydrogen bonding. Use variable-temperature NMR to probe dynamic equilibria, and compare with computational simulations (e.g., DFT) to assign signals accurately. Crystallographic data from X-ray studies provide definitive bond-length validation .

Q. What strategies optimize the yield of this compound in multi-step syntheses?

Optimize reaction conditions (temperature, solvent polarity) to minimize side reactions. For example, protecting the pyrrole nitrogen during phenyl group introduction can prevent unwanted electrophilic substitutions. Post-synthetic deprotection under mild acidic conditions preserves the carboxyl group .

Q. How does the compound’s hydrogen-bonding network influence its bioactivity?

The dimeric structure via N–H⋯O bonds may enhance solubility and stability in biological systems, while the planar aromatic system facilitates π-π stacking with enzyme active sites. Computational docking studies can model interactions with protein kinases or antitumor targets .

Q. How to design experiments to study its role in enzyme inhibition?

Use kinetic assays (e.g., fluorescence-based enzymatic inhibition) to measure IC50 values against target enzymes like tyrosine kinases. Pair with molecular dynamics simulations to map binding modes, focusing on the carboxyl group’s role in active-site coordination .

Q. What computational approaches model interactions between this compound and biological targets?

Density Functional Theory (DFT) calculates electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity. Molecular docking (AutoDock Vina) and MD simulations (GROMACS) assess binding affinity and stability in protein cavities, leveraging crystallographic data for force-field parameterization .

Q. How to analyze the compound’s stability under varying pH and temperature conditions?

Conduct accelerated stability studies using HPLC to monitor degradation products. Thermo-gravimetric analysis (TGA) determines thermal decomposition thresholds, while pH-dependent UV-Vis spectroscopy identifies protonation states affecting solubility and reactivity .

Properties

IUPAC Name |

5-phenyl-1H-pyrrole-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9NO2/c13-11(14)10-7-6-9(12-10)8-4-2-1-3-5-8/h1-7,12H,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YEQVNAGNEONSTR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC=C(N2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20984994 | |

| Record name | 5-Phenyl-1H-pyrrole-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20984994 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6636-06-2 | |

| Record name | 6636-06-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=16407 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-Phenyl-1H-pyrrole-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20984994 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-phenyl-1H-pyrrole-2-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.